molecular formula C10H9NO3 B3357805 Ethyl 3-oxopyrrolizine-2-carboxylate CAS No. 75413-10-4

Ethyl 3-oxopyrrolizine-2-carboxylate

Cat. No. B3357805
CAS RN: 75413-10-4
M. Wt: 191.18 g/mol
InChI Key: GATNRQBLVUYTRL-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrrolizine-2-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular weight of Ethyl 3-oxopyrrolizine-2-carboxylate is 191.18 g/mol . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 3-oxopyrrolizine-2-carboxylate is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 3-oxopyrrolizine-2-carboxylate is involved in various synthetic pathways, demonstrating its utility in pharmaceutical research. For instance, it acts as a 1,4-dipole synthon in the synthesis of tetrahydropyridines, a compound class with diverse biological activities (Zhu, Lan, & Kwon, 2003). Additionally, its derivatives have been synthesized and evaluated for antimalarial activities, highlighting its potential in developing new antimalarial drugs (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Applications in Material Science

In the field of material science, ethyl 3-oxopyrrolizine-2-carboxylate derivatives have been used in the synthesis of dyes for potential application in liquid crystal displays (Bojinov & Grabchev, 2003). This suggests its utility in the development of new materials for electronic displays.

Role in Organic Chemistry and Mechanistic Studies

This compound plays a significant role in various organic chemistry reactions. For example, its derivatives have been synthesized through Claisen-type acylations, indicating its versatility in organic synthesis (Morton, Riggs, Smith, Westwood, Lightfoot, & Slawin, 2005). It also features in studies exploring photoisomerisation, which are crucial for understanding reaction mechanisms in organic chemistry (Vyňuchal et al., 2008).

properties

IUPAC Name

ethyl 3-oxopyrrolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-6-7-4-3-5-11(7)9(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNRQBLVUYTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292295
Record name ethyl 3-oxopyrrolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxopyrrolizine-2-carboxylate

CAS RN

75413-10-4
Record name NSC81372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxopyrrolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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